

Derazantinib combination ramucirumab paclitaxel gastric cancer

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Compound Focus: Derazantinib

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Scientific Rationale and Agent Profiles

The proposed combination targets two distinct but complementary pathways implicated in gastric cancer (GC) progression: angiogenesis and Fibroblast Growth Factor Receptor (FGFR) signaling.

- **Ramucirumab:** A monoclonal antibody that specifically targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis [1]. By blocking VEGF/VEGFR-2 signaling, it inhibits the formation of new blood vessels, starving the tumor of nutrients and oxygen.
- **Paclitaxel:** A cytotoxic chemotherapeutic agent that stabilizes microtubules, disrupting normal mitotic spindle function and leading to cell cycle arrest and apoptosis.
- **Derazantinib:** An investigational, orally bioavailable small-molecule inhibitor that selectively targets FGFR 1, 2, and 3 [2]. The FGFR pathway, when aberrantly activated (via amplifications, fusions, or mutations), promotes cancer cell proliferation, survival, and migration. FGFR2 amplifications are found in a subset of GCs, particularly in the microsatellite-stable (MSS) and chromosomally unstable (CIN) subtypes [2].

The scientific premise for the triple combination lies in the potential for **FGFR signaling to act as a bypass mechanism for resistance to anti-VEGF therapy**. Simultaneously inhibiting both VEGFR-2 and FGFR may lead to a more comprehensive and sustained suppression of tumor angiogenesis and growth.

Established Clinical Data for the Backbone Regimen

The combination of ramucirumab and paclitaxel is a standard second-line treatment for advanced gastric cancer, regardless of biomarker status. The pivotal trial data is summarized below:

Table 1: Key Efficacy Outcomes from the RAINBOW Trial (Ramucirumab + Paclitaxel vs. Placebo + Paclitaxel in Advanced Gastric Cancer)

End Point	Ramucirumab + Paclitaxel	Placebo + Paclitaxel	Hazard Ratio (HR)
Overall Survival (OS)	9.6 months	7.4 months	HR 0.81 [3]
Progression-Free Survival (PFS)	4.4 months	2.9 months	HR 0.64 [3]
Objective Response Rate (ORR)	28%	16%	[3]

Table 2: Common Adverse Events (All Grades) with Ramucirumab + Paclitaxel

Adverse Event	Incidence
Neutropenia	57%
Fatigue/Asthenia	57%
Peripheral Neuropathy	25% (Grade 3/4: 8%) [3]

Proposed Experimental Protocol for the Triple Combination

Given the lack of direct data on the **derazantinib** combination, the following protocol provides a framework for preclinical and clinical investigation.

In Vitro Assessment of Combination Effects

Objective: To determine the synergistic effects of **derazantinib**, ramucirumab, and paclitaxel on gastric cancer cell viability.

- **Cell Lines:** Use a panel of GC cell lines, including **FGFR2-amplified** (e.g., SNU-16) and **FGFR-non-amplified** lines as controls.
- **Reagents:** **Derazantinib** (FGFR inhibitor), Ramucirumab (anti-VEGFR-2 antibody), Paclitaxel.
- **Methodology:**
 - Plate cells in 96-well plates and allow to adhere overnight.
 - Treat with a matrix of drug concentrations (e.g., 8x8) for 72-96 hours:
 - **Derazantinib** (0.1 nM - 10 μ M)
 - Paclitaxel (0.1 nM - 100 nM)
 - For ramucirumab, which acts on the tumor microenvironment, this assay is less relevant. Focus initial *in vitro* work on **derazantinib** + paclitaxel.
 - Measure cell viability using a validated assay (e.g., CellTiter-Glo).
 - Analyze data using software like SynergyFinder to calculate combination indices (CI).

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the triple combination in a patient-derived xenograft (PDX) model.

- **Model:** Establish PDX models from **FGFR2-amplified** and **non-amplified** gastric tumors in immunocompromised mice.
- **Study Arms:**
 - Arm 1: Vehicle control
 - Arm 2: Ramucirumab (i.p., 10 mg/kg, twice weekly) + Paclitaxel (i.v., 15-20 mg/kg, weekly)
 - Arm 3: **Derazantinib** (p.o., 30-50 mg/kg, daily)
 - Arm 4: Triple combination (Ramucirumab + Paclitaxel + **Derazantinib**)
- **Endpoints:**
 - Tumor volume measurement 2-3 times per week.
 - Assessment of overall survival and progression-free survival.
 - Biomarker analysis on harvested tumors.

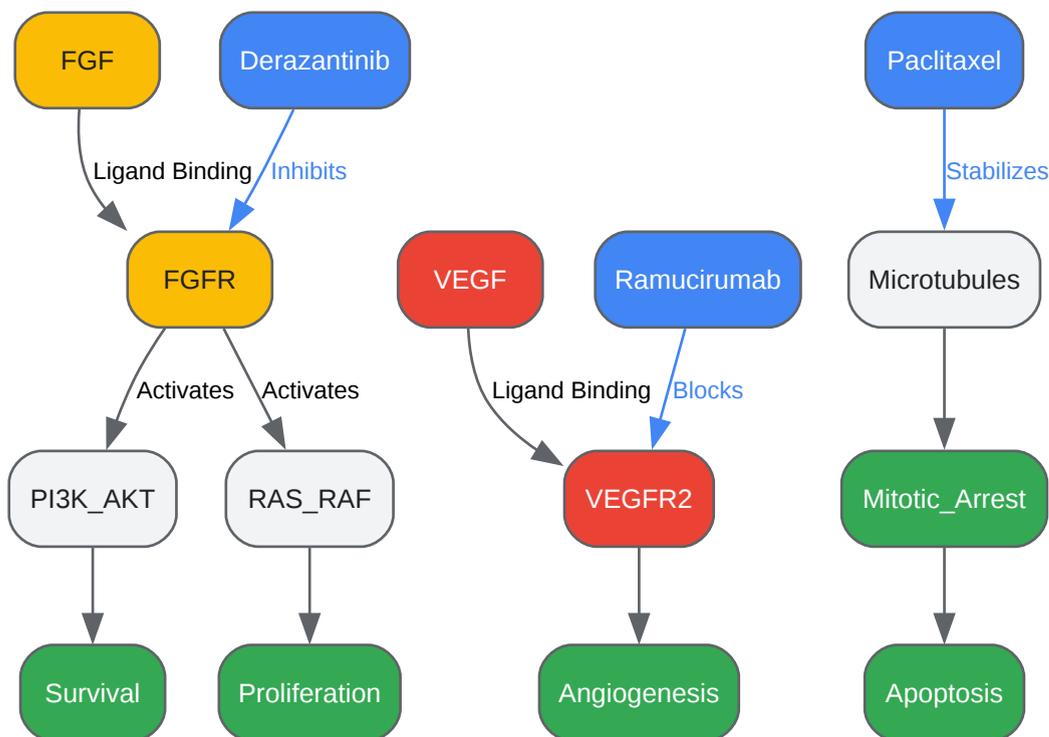
Proposed Design for a Phase I/II Clinical Trial

Objective: To determine the safety, recommended Phase II dose (RP2D), and preliminary efficacy of the triple combination in patients with advanced GC.

- **Study Population:** Patients with advanced/metastatic gastric or gastroesophageal junction adenocarcinoma who have progressed on first-line therapy. Prioritize inclusion of patients with **tumor FGFR2 amplifications or fusions**.
- **Study Design:** Open-label, multi-center, Phase I/II trial.
 - **Phase I (Dose Escalation):** Use a 3+3 design to find the RP2D of **derazantinib** in combination with standard doses of ramucirumab (8 mg/kg i.v., days 1 & 15) and paclitaxel (80 mg/m² i.v., days 1, 8 & 15) of a 28-day cycle.
 - **Phase II (Expansion):** Enroll patients into two cohorts: FGFR2-aberrant and FGFR2-wild-type to assess preliminary efficacy.
- **Primary Endpoints:**
 - Phase I: Incidence of Dose-Limiting Toxicities (DLTs) and RP2D.
 - Phase II: Objective Response Rate (ORR).
- **Key Secondary Endpoints:** Progression-Free Survival (PFS), Overall Survival (OS), Disease Control Rate (DCR), and safety profile.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the targeted signaling pathways and the hypothesized synergistic effect of the combination therapy.



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Diagram 1: Mechanism of action of the triple-drug combination. **Derazantinib** inhibits the FGFR pathway, Ramucirumab blocks the VEGFR2 pathway, and Paclitaxel stabilizes microtubules, leading to concerted anti-tumor effects.

Discussion and Future Directions

Based on the assembled information, the combination of **derazantinib** with ramucirumab and paclitaxel is a biologically plausible strategy for a subset of gastric cancer patients. The key considerations for developing this regimen are:

- **Biomarker-Driven Patient Selection:** The efficacy of **derazantinib** is most likely to be demonstrated in patients whose tumors harbor **FGFR2 amplifications, fusions, or mutations**. Robust companion diagnostic assays, such as next-generation sequencing (NGS) or FISH, are essential for patient stratification [2].
- **Safety Monitoring:** Overlapping toxicities must be carefully managed. **Derazantinib** class effects include hyperphosphatemia, fatigue, and dry eye. These must be monitored alongside the known toxicities of ramucirumab (hypertension, bleeding) and paclitaxel (neutropenia, neuropathy) [2] [3].
- **Mechanisms of Resistance:** Research should proactively investigate resistance mechanisms. As noted with other FGFR inhibitors, acquired resistance in GC can occur through the emergence of new **FGFR2 fusion proteins** (e.g., FGFR2-ACSL5) or activation of bypass pathways like **JHDN1D-BRAF fusions** that activate the MAPK pathway [2].

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